Cas no 32828-66-3 (N-(2-hydroxy-1H-indol-3-yl)acetamide)
N-(2-hydroxy-1H-indol-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-hydroxy-1H-indol-3-yl)acetamide
- Acetamide, N-(2-hydroxy-1H-indol-3-yl)-
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- MDL: MFCD02668737
- Inchi: 1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13)
- InChI Key: DZEWJTIGRJWVQG-UHFFFAOYSA-N
- SMILES: C(NC1C2=C(NC=1O)C=CC=C2)(=O)C
N-(2-hydroxy-1H-indol-3-yl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-hydroxy-1H-indol-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C140150-5mg |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C140150-10mg |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C140150-50mg |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 50mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM415375-250mg |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 95%+ | 250mg |
$545 | 2022-09-01 | |
| Enamine | EN300-205962-0.05g |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-205962-0.1g |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-205962-0.25g |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-205962-0.5g |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-205962-1.0g |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-205962-2.5g |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
32828-66-3 | 95% | 2.5g |
$1931.0 | 2023-09-16 |
N-(2-hydroxy-1H-indol-3-yl)acetamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N-(2-hydroxy-1H-indol-3-yl)acetamide
Comprehensive Overview of N-(2-hydroxy-1H-indol-3-yl)acetamide (CAS No. 32828-66-3): Properties, Applications, and Research Insights
N-(2-hydroxy-1H-indol-3-yl)acetamide, with the CAS number 32828-66-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole backbone and hydroxyacetamide functional group, exhibits intriguing biological activities, making it a subject of interest for scientists exploring novel therapeutic agents. Its molecular structure, combining an indole moiety with an acetamide group, offers a versatile scaffold for drug development and biochemical studies.
In recent years, the demand for N-(2-hydroxy-1H-indol-3-yl)acetamide has surged due to its potential applications in neuroprotective and anti-inflammatory research. Studies suggest that derivatives of this compound may play a role in modulating oxidative stress pathways, a hot topic in aging and chronic disease research. Researchers are particularly interested in its ability to interact with enzymatic targets involved in cellular repair mechanisms, aligning with the growing focus on precision medicine and personalized therapeutics.
The synthesis of CAS 32828-66-3 typically involves multi-step organic reactions, including acetylation and cyclization processes, to achieve high purity and yield. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to confirm its structural integrity. These methods ensure the compound meets stringent quality standards, especially for in vitro and in vivo studies. The compound's solubility in polar solvents like DMSO and methanol further enhances its utility in laboratory settings.
One of the most searched questions about N-(2-hydroxy-1H-indol-3-yl)acetamide revolves around its mechanism of action in biological systems. Preliminary research indicates that it may influence signal transduction pathways, particularly those related to cell proliferation and apoptosis. This aligns with current trends in cancer research, where targeting specific pathways is a key strategy. Additionally, its potential as a neuroprotective agent has sparked interest in neurodegenerative disease studies, such as Alzheimer's and Parkinson's, which are highly searched topics in medical databases.
From an industrial perspective, CAS 32828-66-3 is often utilized as an intermediate in the synthesis of more complex pharmaceutical compounds. Its structural flexibility allows for modifications that can enhance bioavailability or target specificity, addressing common challenges in drug design. The compound's stability under controlled conditions also makes it suitable for long-term storage, a critical factor for research laboratories and manufacturers.
Environmental and safety considerations for N-(2-hydroxy-1H-indol-3-yl)acetamide are also frequently queried. While it is not classified as hazardous under standard regulations, proper handling protocols, including the use of personal protective equipment (PPE), are recommended to minimize exposure. Disposal should adhere to local waste management guidelines, reflecting the broader emphasis on sustainable laboratory practices.
In summary, N-(2-hydroxy-1H-indol-3-yl)acetamide (32828-66-3) represents a promising compound at the intersection of medicinal chemistry and biochemical research. Its multifaceted applications, from drug development to mechanistic studies, underscore its relevance in contemporary science. As research progresses, this compound is likely to remain a focal point for innovations in therapeutic interventions and molecular biology.
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